7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone
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Overview
Description
2,9-Dibutyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone is a complex organic compound belonging to the class of perylene diimides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dibutyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with n-butylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,9-Dibutyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
2,9-Dibutyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone has several scientific research applications:
Organic Electronics: Used as an n-type semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of 2,9-Dibutyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate electron transport and charge separation, making it an effective material for use in electronic devices. The compound’s unique structure allows it to form stable thin films with high electron mobility .
Comparison with Similar Compounds
Similar Compounds
- 2,9-Diheptylanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone
- 2,9-Bis[(4-methoxyphenyl)methyl]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone
- 2,9-Dipropylanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone
Uniqueness
2,9-Dibutyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone is unique due to its specific butyl substitutions, which enhance its solubility and processability compared to other similar compounds. This makes it particularly suitable for applications requiring solution processing and thin-film formation .
Properties
Molecular Formula |
C32H28N2O4 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C32H28N2O4/c1-3-5-15-33-29(35)21-11-7-17-19-9-13-23-28-24(32(38)34(31(23)37)16-6-4-2)14-10-20(26(19)28)18-8-12-22(30(33)36)27(21)25(17)18/h7-9,11-14,22H,3-6,10,15-16H2,1-2H3 |
InChI Key |
GHMGRQCVKNABGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2C=CC3=C4C2=C(C1=O)C=CC4=C5C=CC6=C7C5=C3CC=C7C(=O)N(C6=O)CCCC |
Origin of Product |
United States |
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